molecular formula C13H17N3O3S2 B11168036 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11168036
M. Wt: 327.4 g/mol
InChI Key: VSLQZKUMZSVPPQ-UHFFFAOYSA-N
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide: is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide typically involves the reaction of 2-amino-5-(2-ethoxyethyl)-1,3,4-thiadiazole with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide stands out due to its unique combination of the thiadiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, depending on the specific context .

Properties

Molecular Formula

C13H17N3O3S2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H17N3O3S2/c1-3-19-9-8-12-14-15-13(20-12)16-21(17,18)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,16)

InChI Key

VSLQZKUMZSVPPQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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